

# Technical Guide: Solubility Profile of Benzenemethanamine, N-butyl-3-iodo-

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Compound of Interest		
Compound Name:	Benzenemethanamine, N-butyl-3-iodo-	
Cat. No.:	B3054462	Get Quote

Disclaimer: This document provides a summary of the predicted solubility profile for **Benzenemethanamine**, **N-butyl-3-iodo-** based on available data for structurally related compounds. As of the date of this publication, specific experimental solubility data for this compound is not available in the public domain. The experimental protocols provided are generalized methods for determining the solubility of novel chemical entities.

## Introduction

Benzenemethanamine, N-butyl-3-iodo- is an organic compound characterized by a benzylamine core structure, substituted with a butyl group on the nitrogen atom and an iodine atom at the 3-position of the benzene ring. Understanding the solubility of this compound is critical for its application in drug discovery and development, as solubility significantly impacts bioavailability, formulation, and the design of in vitro and in vivo assays. This guide provides an estimated solubility profile based on analogous structures and outlines standard experimental protocols for its quantitative determination.

# **Estimated Solubility Profile**

The solubility of **Benzenemethanamine**, **N-butyl-3-iodo-** can be inferred from the properties of its structural components: the benzylamine backbone, the N-butyl substituent, and the iodo group.



- Benzylamine Core: The parent compound, benzylamine, is a colorless liquid that is soluble in water.
- N-butyl Group: The addition of the nonpolar N-butyl group is expected to increase the lipophilicity of the molecule, thereby decreasing its solubility in aqueous media and increasing its solubility in organic solvents.
- 3-iodo Group: The iodine atom further increases the molecular weight and lipophilicity, which generally leads to reduced aqueous solubility.

Based on these characteristics, **Benzenemethanamine**, **N-butyl-3-iodo-** is predicted to have low solubility in water and good solubility in common organic solvents. A summary of qualitative solubility data for structurally related compounds is presented in Table 1.

## **Data Presentation**

Table 1: Qualitative Solubility Data for Structurally Related Compounds



Compound Name	Structure	CAS Number	Reported Aqueous Solubility	Reported Organic Solvent Solubility
Benzylamine	C6H5CH2NH2	100-46-9	Soluble/Miscible[ 1][2]	Miscible in ethanol and diethyl ether; Very soluble in acetone; Soluble in benzene[1]
N- Isopropylbenzyla mine	C10H15N	102-97-6	Limited solubility in water[3]	Soluble in acetone and methanol[3]
Benzenemethan amine, N-(1,3- dimethylbutyl)-	C13H21N	60509-76-4	Insoluble in water[4]	Soluble in most organic solvents[4]
3- Iodobenzylamine	C7H8IN	696-40-2	Difficult to mix in water[5]	Soluble in organic solvents[5]
4- Iodobenzylamine	C7H8IN	57297-33-1	Slightly soluble in water[6]	Not specified
3- lodobenzylamine hydrochloride	C7H9CIIN	3718-88-5	Not specified	Not specified

This table provides a comparative overview to estimate the solubility of the target compound.

# **Experimental Protocols for Solubility Determination**

To obtain quantitative data for **Benzenemethanamine**, **N-butyl-3-iodo-**, standardized solubility assays should be performed. The two primary types of solubility measurements relevant to drug discovery are kinetic and thermodynamic solubility.



# **Kinetic Solubility Assay**

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds when rapidly precipitated from a high-concentration organic stock solution (typically DMSO) into an aqueous buffer.[7][8][9][10]

Objective: To determine the concentration of a compound that remains in solution under non-equilibrium conditions after precipitation from a DMSO stock.

Methodology: Direct UV or LC-MS Method

- Stock Solution Preparation: Prepare a high-concentration stock solution of Benzenemethanamine, N-butyl-3-iodo- (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[11]
- Compound Addition: Dispense a small volume (e.g., 1-5  $\mu$ L) of the DMSO stock solution into the wells of a 96-well microtiter plate.[7]
- Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.[9]
- Incubation: Seal the plate and shake at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours) to allow for precipitation.[8]
- Separation of Undissolved Compound: Filter the samples through a 96-well filter plate (e.g., with a 0.45 µm pore size) to separate the precipitated solid from the saturated solution.[8][12]
- Quantification: Analyze the concentration of the dissolved compound in the filtrate.
  - UV-Vis Spectrophotometry: If the compound has a suitable chromophore, measure the absorbance using a plate reader and calculate the concentration against a standard curve prepared in the same buffer/DMSO mixture.[12]
  - LC-MS/MS: For higher sensitivity and specificity, quantify the concentration using Liquid Chromatography-Mass Spectrometry, which is particularly useful for compounds with low UV absorbance or to confirm the identity and purity of the dissolved analyte.[8][9]



## **Thermodynamic Solubility Assay**

Thermodynamic, or equilibrium, solubility measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[13] This is considered the "true" solubility and is crucial for pre-formulation and later-stage development.[14][15] The shake-flask method is the gold standard.

Objective: To determine the saturation concentration of a compound in a specific solvent at equilibrium.

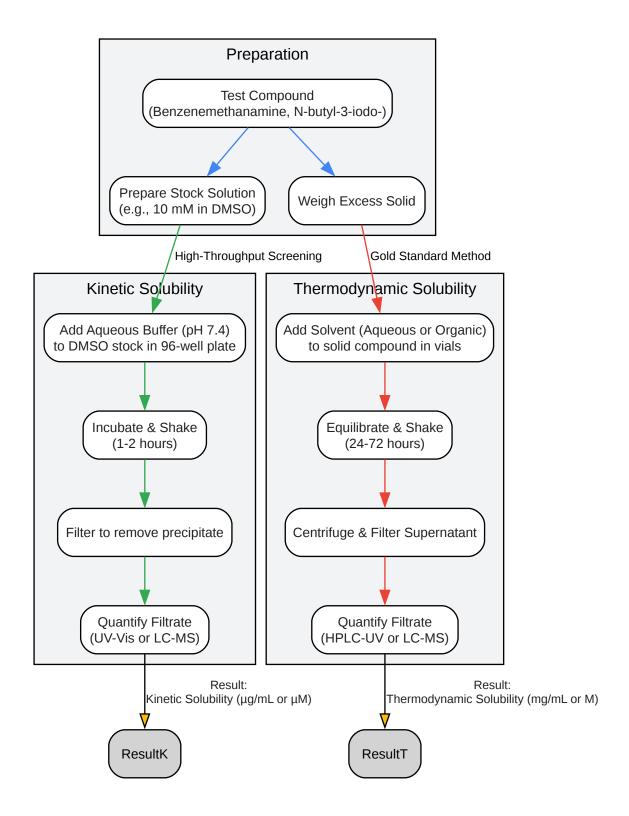
Methodology: Shake-Flask Method

- Sample Preparation: Add an excess amount of the solid (crystalline or amorphous)
   Benzenemethanamine, N-butyl-3-iodo- to a series of vials containing the desired aqueous buffer (e.g., PBS at various pH values) or organic solvents.
- Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8][9]
- Phase Separation: After equilibration, allow the samples to stand, then separate the undissolved solid from the liquid phase by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 μm).
- Quantification: Determine the concentration of the dissolved compound in the clear filtrate
  using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a calibration
  curve.[16]
- Solid Phase Analysis (Optional): Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism or solvation) during the experiment.

# Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of a novel compound like **Benzenemethanamine**, **N-butyl-3-iodo-**.





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Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.



# **Signaling Pathways**

A comprehensive search of scientific literature and databases did not yield any information regarding specific signaling pathways modulated by **Benzenemethanamine**, **N-butyl-3-iodo-**. The biological activity and mechanism of action for this compound are not currently established. Therefore, a diagram for signaling pathways cannot be provided. Further research, including target identification and mechanism-of-action studies, would be required to elucidate its biological functions.

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